molecular formula C5H10N6 B14224495 (2R,4R)-2,4-diazidopentane CAS No. 798568-75-9

(2R,4R)-2,4-diazidopentane

Cat. No.: B14224495
CAS No.: 798568-75-9
M. Wt: 154.17 g/mol
InChI Key: AWJFANPWIBNSDY-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-2,4-Diazidopentane is a stereospecific organic compound featuring two azide (-N₃) groups at the 2nd and 4th positions of a pentane backbone, with both stereocenters in the R configuration. Azides are highly reactive functional groups, making this compound valuable in click chemistry, explosives, and pharmaceutical synthesis. Hypothetically, its reactivity aligns with other diazidoalkanes, which undergo cycloaddition reactions (e.g., Huisgen reaction) or decompose explosively under heat or shock .

Properties

CAS No.

798568-75-9

Molecular Formula

C5H10N6

Molecular Weight

154.17 g/mol

IUPAC Name

(2R,4R)-2,4-diazidopentane

InChI

InChI=1S/C5H10N6/c1-4(8-10-6)3-5(2)9-11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1

InChI Key

AWJFANPWIBNSDY-RFZPGFLSSA-N

Isomeric SMILES

C[C@H](C[C@@H](C)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

CC(CC(C)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2,4-diazidopentane typically involves the azidation of a suitable precursor. One common method is the reaction of (2R,4R)-2,4-dibromopentane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of bromine atoms with azido groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2,4-diazidopentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Sodium Azide (NaN3):

    Dimethylformamide (DMF): Common solvent for azidation reactions.

    Lithium Aluminum Hydride (LiAlH4): Reducing agent for converting azides to amines.

    Copper Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of azido groups.

Scientific Research Applications

(2R,4R)-2,4-diazidopentane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate for the synthesis of more complex molecules.

    Materials Science: Utilized in the preparation of polymers and other materials with azido functionalities.

    Bioconjugation: Employed in the modification of biomolecules through click chemistry, particularly in the formation of triazole linkages.

    Medicinal Chemistry: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of (2R,4R)-2,4-diazidopentane largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido groups act as 1,3-dipoles that react with alkynes or alkenes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Functional Group and Reactivity
Compound Functional Groups Reactivity/Applications Molecular Weight (g/mol)
(2R,4R)-2,4-Diazidopentane Azide (-N₃) Click chemistry, explosives, ligand synthesis ~157.16 (estimated)
(2R,4S)-2,4-Diaminopentanoate (DAP) Amino (-NH₂) Substrate for DAPDH enzyme in ornithine fermentation ~146.17
2,4-Dithiapentane Thioether (-S-) Solvent, organic synthesis intermediates 108.23
(2R,4S)-2,4-Difluoropentane Fluorine (-F) Fluorinated building blocks in drug design ~122.12 (estimated)
(2R,4R)-2,4-Pentanediol Hydroxyl (-OH) Chiral ligand, polymer precursor 104.15

Key Observations :

  • Azides (in diazidopentane) exhibit higher reactivity than amines (DAP) or thioethers (dithiapentane), enabling applications in rapid conjugation (click chemistry). However, azides pose explosion risks, unlike stable thioethers .
  • Stereochemistry : The (2R,4R) configuration in diazidopentane may enhance enantioselectivity in catalysis or ligand binding, similar to (2R,4R)-phosphine ligands in ruthenium complexes .
Structural and Thermodynamic Properties
  • Molecular Geometry : The (2R,4R) configuration imposes a specific spatial arrangement, analogous to (2R,4R)-dimethylheptanedioic acid, which adopts a folded conformation for hydrogen bonding .
  • Thermodynamic Stability : Azides are less stable than hydroxyl or fluorine substituents. For example, (2R,4R)-pentanediol is stable under ambient conditions , whereas diazidopentane may decompose under UV light or heat.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.